molecular formula C22H23N5O5S2 B2608667 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 448234-53-5

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2608667
CAS No.: 448234-53-5
M. Wt: 501.58
InChI Key: GSYGPBIGRFBPHE-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with sulfonyl and sulfamoyl functional groups, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:

    Formation of 4-(pyrrolidine-1-sulfonyl)benzoic acid: This can be achieved by sulfonylation of 4-aminobenzoic acid with pyrrolidine-1-sulfonyl chloride under basic conditions.

    Coupling with 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline: The intermediate 4-(pyrrolidine-1-sulfonyl)benzoic acid is then coupled with 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl groups to thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-chloropyrimidin-2-yl)sulfamoyl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide
  • N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(morpholine-1-sulfonyl)benzamide

Uniqueness

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to the presence of both pyrrolidine and sulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5S2/c1-16-12-13-23-22(24-16)26-33(29,30)19-10-6-18(7-11-19)25-21(28)17-4-8-20(9-5-17)34(31,32)27-14-2-3-15-27/h4-13H,2-3,14-15H2,1H3,(H,25,28)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYGPBIGRFBPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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